2-Ethylhexyl methacrylate

Catalog No.
S748933
CAS No.
688-84-6
M.F
C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl methacrylate

CAS Number

688-84-6

Product Name

2-Ethylhexyl methacrylate

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate

Molecular Formula

C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3

InChI Key

WDQMWEYDKDCEHT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C(=C)C

Solubility

Solubility in water: none

Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C

General Applications of 2-Ethylhexyl Methacrylate

Specific Scientific Field: Polymer Science and Material Engineering

Summary of the Application: 2-Ethylhexyl methacrylate (EHMA) is a methacrylate ester monomer with low volatility and excellent adhesion to a wide range of substrates . This monomer enhances the flexibility, impact resistance, and toughness of polymers when used in copolymerization . It has good resistance to weathering and helps to enhance the durability and long-term performance of coatings .

Methods of Application or Experimental Procedures: 2-Ethylhexyl Methacrylate F (2-EHMA F) forms homopolymers and copolymers . Copolymers of 2-EHMA F can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .

Results or Outcomes: 2-EHMA F is a monofunctional monomer with a characteristic high reactivity of methacrylates and a branched hydrophobic moiety . It can be used to impart the following properties to polymers: Chemical resistance, Hydrophobicity, Flexibility, Scratch resistance, Adhesion, Heat resistance, High solids, Weatherability .

Application in Ophthalmology

Specific Scientific Field: Ophthalmology

Summary of the Application: 2-Ethylhexyl methacrylate can be used as a monomer to prepare poly (2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) (PPPE) intraocular lenses used in cataract treatment .

Results or Outcomes: The intraocular lenses made from this polymer showed excellent optical and thermomechanical properties .

2-Ethylhexyl methacrylate is an ester derived from methacrylic acid, characterized by its colorless liquid form and an ester-like odor. It has a molecular formula of C12H22O2C_{12}H_{22}O_{2} and a molecular weight of approximately 198.3 g/mol. This compound is notable for its hydrophobic properties and high reactivity, making it a valuable monofunctional monomer in various chemical syntheses and polymer production .

  • Skin Irritation: EHMA can cause skin irritation and allergic reactions upon contact [].
  • Eye Irritation: Exposure to EHMA vapors or liquid can irritate the eyes [].
  • Respiratory Irritation: Inhalation of EHMA vapors may irritate the respiratory tract [].
  • Environmental Hazards: EHMA is considered harmful to aquatic life and can have long-lasting effects on the environment [].

2-Ethylhexyl methacrylate readily participates in addition reactions, which allows it to form both homopolymers and copolymers. It can react with various organic compounds, including (meth)acrylic acids, acrylonitrile, vinyl esters, and styrene. The polymerization process can be initiated through radical mechanisms, often requiring stabilizers like hydroquinone monomethyl ether to prevent premature polymerization during storage .

The synthesis of 2-ethylhexyl methacrylate typically involves the esterification of methacrylic acid with 2-ethylhexanol. This reaction can be catalyzed by acid catalysts under controlled conditions to ensure high yield and purity. The process requires careful monitoring to avoid unwanted polymerization during synthesis .

2-Ethylhexyl methacrylate is widely used in various applications due to its desirable properties:

  • Coating Resins: Used in the formulation of durable coatings for industrial and consumer products.
  • Textile Treating Agents: Enhances the properties of fabrics.
  • Lubricating Oil Additives: Improves the performance and stability of lubricants.
  • Adhesives: Serves as a key component in formulating strong adhesives.
  • Dental Materials: Utilized in dental applications for its biocompatibility and adhesive properties .

Interaction studies involving 2-ethylhexyl methacrylate focus on its compatibility with other monomers and additives used in polymer formulations. The compound's ability to copolymerize with other materials enhances the mechanical and thermal properties of the resulting polymers. Research indicates that copolymers formed with this monomer exhibit improved flexibility, adhesion, and resistance to environmental factors .

In comparison to other similar compounds, 2-ethylhexyl methacrylate stands out due to its unique combination of hydrophobicity and reactivity. Below is a comparison with several related compounds:

CompoundMolecular FormulaKey Characteristics
2-Ethylhexyl MethacrylateC12H22O2C_{12}H_{22}O_{2}High reactivity; forms flexible polymers
2-Ethylhexyl AcrylateC12H22O2C_{12}H_{22}O_{2}Similar structure; used in pressure-sensitive adhesives
Butyl MethacrylateC11H20O2C_{11}H_{20}O_{2}Lower hydrophobicity; used in coatings
Methyl MethacrylateC5H8O2C_{5}H_{8}O_{2}Commonly used; less flexible than 2-ethylhexyl methacrylate

While 2-ethylhexyl acrylate shares a similar structure, it often exhibits different polymerization characteristics compared to 2-ethylhexyl methacrylate, particularly in terms of adhesion and flexibility .

The industrial synthesis of 2-ethylhexyl methacrylate primarily relies on direct esterification processes between methacrylic acid and 2-ethylhexanol. The most widely employed industrial method involves continuous esterification in the presence of strong acid catalysts, particularly sulfuric acid [1] .

Primary Industrial Synthesis Route

The conventional industrial process utilizes methacrylic acid and 2-ethylhexanol as starting materials, with sulfuric acid serving as the esterification catalyst . The reaction proceeds at temperatures ranging from 70-100°C under atmospheric pressure conditions [3]. Polymerization inhibitors, specifically hydroquinone or its monomethyl ether derivative, are essential additions to prevent unwanted polymerization during the reaction process [4].

Advanced Continuous Production Systems

Modern industrial facilities employ continuous processes where reactants are fed continuously into reactor systems . These systems feature sophisticated reactive distillation technology, utilizing specialized catalysts such as Amberlyst 70 in structured packing configurations [5]. The process operates at elevated temperatures between 80-140°C, achieving conversion rates of 90-98% [5].

Solid Catalyst Technologies

Contemporary manufacturing increasingly adopts heterogeneous catalytic systems utilizing solid acid catalysts including Amberlyst resins and zeolite molecular sieves [6] [7]. These systems offer significant advantages including catalyst reusability, reduced corrosion issues, and simplified product separation processes [6]. The solid-catalyzed esterification typically operates at temperatures of 70-120°C with conversion rates ranging from 80-92% [7].

Transesterification Alternative

An alternative industrial approach involves transesterification reactions between methyl methacrylate and 2-ethylhexanol using lithium alcoholate catalysts [8]. This method operates at higher temperatures (130-150°C) but provides excellent selectivity and minimal side product formation [8].

Laboratory Synthesis Approaches

Laboratory-scale synthesis of 2-ethylhexyl methacrylate employs similar fundamental chemistry but with modified conditions and equipment suitable for smaller-scale operations.

Standard Laboratory Esterification

Laboratory synthesis typically involves batch esterification using methacrylic acid and 2-ethylhexanol in molar ratios of 1:1.2 to 1:3.0 [3]. The reaction utilizes sulfuric acid or p-toluenesulfonic acid as catalysts, with the mixture heated under reflux conditions . Azeotropic distillation facilitates water removal, driving the equilibrium toward ester formation [3].

Controlled Atmosphere Synthesis

Laboratory procedures require careful atmospheric control due to the high reactivity of methacrylic compounds. Reactions are conducted under air rather than inert gases, as oxygen presence is essential for stabilizer effectiveness [4] [9]. Reaction temperatures are maintained between 70-100°C with continuous monitoring using gas chromatography [3].

Purification in Laboratory Settings

Laboratory purification typically involves fractional distillation under reduced pressure to minimize thermal degradation [10]. Alternative purification methods include column chromatography using silica gel with ethyl acetate-hexane solvent systems [11]. The distillation typically yields products with purity levels exceeding 90% [11].

Small-Scale Catalyst Systems

Laboratory synthesis often employs ion-exchange resins such as Amberlites IR-118, IR-120, or similar sulfonic acid-type cation-exchange resins [3]. These catalysts provide excellent conversion rates while facilitating easy separation from the product mixture [3].

Purification Techniques

The purification of 2-ethylhexyl methacrylate requires sophisticated separation technologies to achieve industrial-grade purity specifications while preventing polymerization during processing.

Distillation-Based Purification

Vacuum distillation represents the predominant industrial purification method, operating at reduced pressures to lower boiling points and minimize thermal degradation [12] [13]. The process typically operates at 88-120°C under reduced pressure, achieving purity levels of 99.0-99.5% [14]. Fractional distillation systems employ multiple theoretical plates to ensure effective separation of light and heavy impurities [15].

Advanced Column Technologies

Modern industrial facilities increasingly utilize Divided Wall Column (DWC) technology, which combines topping and rectification operations in a single column unit [15]. This technology reduces energy consumption while achieving purity levels of 99.5-99.9% with recovery yields of 95-98% [15]. The DWC system effectively removes light impurities including unreacted methacrylic acid and alcohol while eliminating heavy by-products [15].

Extraction-Based Purification

Water extraction serves as an important pre-treatment step, particularly for removing unreacted alcohol and water-soluble impurities [3]. The extraction operates at temperatures of 25-70°C using aqueous solvents, achieving preliminary purification levels of 95.0-98.0% [3]. Azeotropic distillation with hexane facilitates removal of water and methanol impurities that form azeotropic mixtures with the desired ester [16].

Specialized Purification Methods

Column chromatography using silica gel provides high-purity products suitable for research applications, achieving purity levels of 99.0-99.9% [11]. This method operates at room temperature, eliminating thermal degradation risks but is limited to laboratory-scale applications due to throughput constraints [11].

Quality Control Parameters

Stringent quality control parameters ensure that 2-ethylhexyl methacrylate meets industrial specifications for downstream applications.

Chemical Purity Specifications

The primary quality parameter involves assay determination using gas chromatography, with industrial specifications requiring minimum purity of 98.0% [9] [17] [18]. Typical production achieves purity levels of 99.7% [18]. Water content must not exceed 0.05% as determined by ASTM E 203 methodology [9] [17], with typical values around 0.01% [18].

Acidity and Color Parameters

Acid content, calculated as methacrylic acid, must remain below 0.01% according to ASTM D 1613 testing protocols [9] [17]. This parameter ensures minimal free acid contamination that could affect downstream polymerization processes [17]. Color specifications limit APHA color values to maximum 25 units using ASTM D 1209 methodology [9] [17], with typical production achieving color values around 10 [18].

Stabilizer Content Monitoring

Stabilizer concentration, specifically hydroquinone monomethyl ether (MEHQ), requires precise control at 60 ± 20 ppm levels [9] [17] [18]. This parameter is monitored using High-Performance Liquid Chromatography (HPLC) techniques [9]. Proper stabilizer levels prevent polymerization during storage and handling while maintaining product stability [4].

Physical Property Specifications

Density measurements at 20°C must fall within 0.881-0.887 g/cm³ ranges [18], with typical values around 0.884 g/cm³ [9] [18]. Refractive index specifications require values between 1.438-1.446 at 20°C [19] [18]. Viscosity at 25°C typically measures 1.85-2.48 mPa·s [20] [18], providing important information for processing applications.

Thermal Properties

Boiling point specifications range from 218-228°C at standard atmospheric pressure [9] [14] [18]. Flash point measurements must exceed 92°C using Tag Closed Cup methodology [14] [21], ensuring safe handling and storage conditions [21]. These thermal properties are critical for determining appropriate processing and storage conditions [21].

Production Volumes and Statistics

Global production of 2-ethylhexyl methacrylate has experienced steady growth, driven by expanding applications in coatings, adhesives, and specialty polymer markets.

Global Market Valuation

The global 2-ethylhexyl methacrylate market was valued between USD 500-945 million in 2024, with projections indicating growth to USD 800-1539 million by 2033 [22] [23] [24]. This represents a compound annual growth rate (CAGR) of 5.3-6.5% during the forecast period [22] [23] [25]. The market demonstrates robust expansion driven by increasing demand in automotive, construction, and electronics sectors [24].

Regional Production Distribution

Asia-Pacific dominates global production and consumption, accounting for 35-44% of total market share [26] [24]. This regional leadership reflects significant manufacturing capacity in China, Japan, and South Korea, supported by robust industrial infrastructure and growing end-use markets [24]. North America represents 25-30% of global market share [27], while Europe accounts for 20-25% of total production [26].

Production Capacity and Manufacturing

Global production capacity is estimated to exceed 200,000 metric tons annually [28], distributed across major manufacturing facilities operated by leading chemical companies. Primary producers include BASF Group, Evonik Industries, Mitsubishi Chemical Corporation, and NOF Corporation [22] [28] [29]. These companies operate integrated production facilities capable of producing multiple methacrylate ester variants [28].

Application-Based Market Segmentation

Coatings applications represent approximately 40% of total demand, followed by adhesives and sealants at 25% market share [29] [24]. Other significant applications include plastics modification (15%), printing inks (10%), and specialty applications including dental materials and contact lens manufacturing (10%) [29] [24].

Historical Growth Trends

The market has demonstrated consistent growth over the past decade, with the global market expanding from approximately USD 86 million in 2021 to current levels [30] [29]. Methacrylic ester markets overall have shown sustained expansion, with the broader category valued at USD 4.88 billion in 2023 and projected to reach USD 8.28 billion by 2030 [31].

Physical Description

Liquid
LIQUID.

XLogP3

4.5

Boiling Point

110 °C @ 14 mm Hg
113-224 °C

Flash Point

92 °C

Vapor Density

6.8 (Air= 1)
Relative vapor density (air = 1): 6.8

Density

0.880 g/cu cm @ 25 °C
Relative density (water = 1): 0.9

LogP

4.54 (LogP)
log Kow = 4.54
4.2-4.8

GHS Hazard Statements

Aggregated GHS information provided by 836 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (82.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.076 mm Hg @ 25 °C /Estimated/
Vapor pressure, Pa at 20 °C: 133

Pictograms

Irritant

Irritant

Other CAS

688-84-6
25719-51-1

Wikipedia

2-ethylhexyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF 2-ETHYLHEXYL ALCOHOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Stability Shelf Life

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% 2-ethylhexyl methacrylate/

Dates

Last modified: 08-15-2023

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